2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a chemical compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . The molecular formula of the compound is C14H16N2O4S2 .Chemical Reactions Analysis
The functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Antiviral Applications
A novel class of inhibitors targeting human rhinovirus has been developed from compounds structurally related to "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide". These compounds have shown promise as antirhinovirus agents due to their ability to interfere with viral replication processes (Hamdouchi et al., 1999).
Catalysis and Chemical Synthesis
Research has demonstrated a Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent. This method allows for the efficient synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, indicating its utility in the synthesis of complex organic compounds (Samanta et al., 2019).
Antiulcer Agents
Substituted imidazo[1,2-a]pyridines, which are structurally related to the compound , have been identified as a novel class of antiulcer agents. These compounds are not histamine (H2) receptor antagonists nor prostaglandin analogues but exhibit both gastric antisecretory and cytoprotective properties, potentially involving inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various inhibitors , suggesting that they can interact with a wide range of biological targets.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold, potentially altering its interaction with its targets.
Biochemical Pathways
Given the broad applications of imidazo[1,2-a]pyridines in medicinal chemistry , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been used in the development of various inhibitors , suggesting that they can have significant biological effects.
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors, including the presence of transition metals and the use of different catalysis strategies .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(12-23-18(25)8-9-19(23)26)21-14-6-2-1-5-13(14)15-11-22-10-4-3-7-16(22)20-15/h1-7,10-11H,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBNKGUAYILES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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